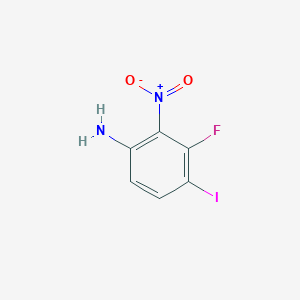
3-Fluoro-4-iodo-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iodo-2-nitroaniline is an aromatic compound with the molecular formula C6H4FIN2O2 It is characterized by the presence of fluorine, iodine, and nitro functional groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-2-nitroaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:
Nitration: Aniline is nitrated to form 2-nitroaniline.
Fluorination: The nitroaniline is then subjected to fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Iodination: Finally, the fluorinated nitroaniline undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Oxidation: The aniline ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 3-Fluoro-4-iodo-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives
Scientific Research Applications
3-Fluoro-4-iodo-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-2-nitroaniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-nitroaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Fluoro-2-nitroaniline: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Iodo-4-nitroaniline: Lacks the fluorine substituent, affecting its electronic properties and reactivity .
Uniqueness
3-Fluoro-4-iodo-2-nitroaniline is unique due to the combination of fluorine, iodine, and nitro groups on the aniline ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C6H4FIN2O2 |
|---|---|
Molecular Weight |
282.01 g/mol |
IUPAC Name |
3-fluoro-4-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H,9H2 |
InChI Key |
JJYHZRJLMANJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11727435.png)
![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727443.png)
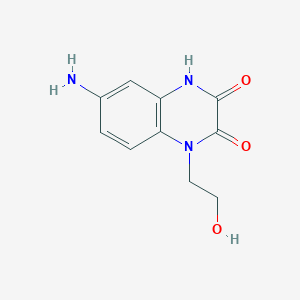

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
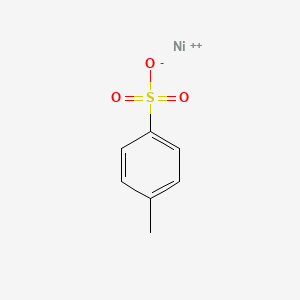
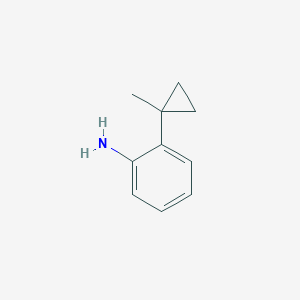
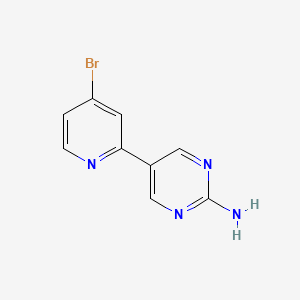
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)
![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
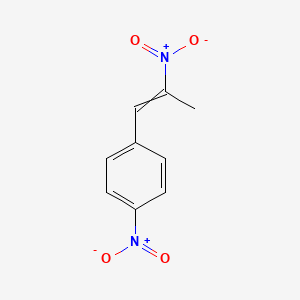
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)
